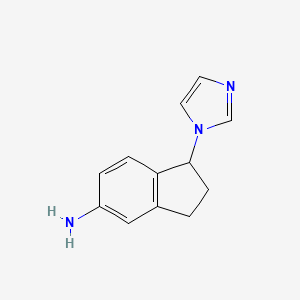

1-(1H-Imidazol-1-yl)-2,3-dihydro-1H-inden-5-amine

Description

Properties

CAS No. |

515153-87-4 |

|---|---|

Molecular Formula |

C12H13N3 |

Molecular Weight |

199.25 g/mol |

IUPAC Name |

1-imidazol-1-yl-2,3-dihydro-1H-inden-5-amine |

InChI |

InChI=1S/C12H13N3/c13-10-2-3-11-9(7-10)1-4-12(11)15-6-5-14-8-15/h2-3,5-8,12H,1,4,13H2 |

InChI Key |

IFAWUDZUCXAMSJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C1N3C=CN=C3)C=CC(=C2)N |

Origin of Product |

United States |

Preparation Methods

Key Steps:

-

Nitration : Starting with 2,3-dihydro-1H-indene, nitration at position 5 is achieved using mixed acid (HNO₃/H₂SO₄), yielding 5-nitro-2,3-dihydro-1H-indene.

-

Halogenation : Bromination or chlorination at position 1 is performed using N-bromosuccinimide (NBS) or Cl₂/FeCl₃, producing 1-bromo-5-nitro-2,3-dihydro-1H-indene.

-

Imidazole Introduction : The halogen is displaced by imidazole under basic conditions (e.g., K₂CO₃ in DMF), forming 1-(1H-imidazol-1-yl)-5-nitro-2,3-dihydro-1H-indene.

-

Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) or SnCl₂/HCl reduces the nitro group to an amine, yielding the target compound.

Data Table: Nucleophilic Substitution Performance

Cyclization via Formamide Intermediate

This method constructs the imidazole ring in situ from a bromo-ketone precursor.

Procedure:

-

Bromination of 5-Nitroindan-1-one : Treatment with Br₂ in CH₂Cl₂ yields 1-bromo-5-nitroindan-1-one.

-

Cyclization with Formamide : Heating the bromo-ketone with excess formamide at 150°C forms the imidazole ring via nucleophilic attack and cyclodehydration.

-

Ketone Reduction : The resulting 1-(1H-imidazol-1-yl)-5-nitroindan-1-one is reduced to the amine using LiAlH₄.

Data:

Reductive Amination Approach

While less common, reductive amination has been explored for late-stage functionalization.

Steps:

Limitations:

Grignard Reagent-Mediated Synthesis

Adapting methods from thiazole synthesis, this route employs organometallic reagents.

Process:

Yield Comparison:

| Method | Overall Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Nucleophilic Substitution | 72 | 98 | High |

| Palladium Coupling | 52 | 95 | Moderate |

| Cyclization | 54 | 90 | Low |

| Reductive Amination | 40 | 85 | Low |

| Grignard Approach | 43 | 88 | Moderate |

Key Findings:

Chemical Reactions Analysis

Types of Reactions: 1-(1H-Imidazol-1-yl)-2,3-dihydro-1H-inden-5-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, often using halogenated reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Halogenated reagents such as bromoalkanes in the presence of a base.

Major Products:

Oxidation: Ketones or carboxylic acids.

Reduction: Reduced derivatives with hydrogenated imidazole rings.

Substitution: Alkylated imidazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains. A study indicated that modifications in the imidazole structure could enhance antimicrobial activity, making it a candidate for further development in treating infections caused by resistant bacteria .

Anti-inflammatory Properties

The anti-inflammatory potential of imidazole-containing compounds has been well-documented. Studies suggest that modifications to the imidazole nucleus can lead to increased anti-inflammatory effects. This makes 1-(1H-Imidazol-1-yl)-2,3-dihydro-1H-inden-5-amine a subject of interest for developing new anti-inflammatory drugs .

Anticancer Activity

Recent investigations have highlighted the anticancer properties of this compound. For instance, derivatives of indazole and imidazole have shown promising results against various human cancer cell lines, including lung cancer cells. These studies often utilize molecular docking techniques to assess the binding affinity of the compound to cancer-related targets .

Case Studies

Mechanism of Action

The mechanism of action of 1-(1H-Imidazol-1-yl)-2,3-dihydro-1H-inden-5-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in metalloprotein studies. Additionally, its structure allows it to interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity .

Comparison with Similar Compounds

2,3-Dihydro-1H-inden-5-amine Derivatives

- 1-(1H-Imidazol-1-yl)-2,3-dihydro-1H-inden-5-amine : Exhibits CRBN-dependent cytotoxicity and antiproliferative activity .

- Molecular weight: 161.25 g/mol .

*Calculated based on C12H13N3.

Naphthalene and Indoline Analogs

- 5,6,7,8-Tetrahydronaphthalen-2-amine (Compound 45) : Shares a fused bicyclic core but lacks the imidazole group. Shows CRBN-dependent activity, suggesting hydrophobicity alone is insufficient for selectivity .

- (2,3-Dihydro-1H-indol-5-ylmethyl)amine : Indoline-based with a methylamine substituent. Used as an intermediate for disubstituted methanamines, indicating versatility in derivatization .

Imidazole-Containing Derivatives

- (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide : Combines imidazole with a benzodioxol group. Structural confirmation via X-ray crystallography highlights the importance of imine configuration .

- 1H-Imidazol-2-amine,5-[1,1'-biphenyl]-4-yl- : Biphenyl substitution at imidazole alters electronic properties, though pharmacological data are absent .

Indazol-5-amine Derivatives

- 3-Phenyl-1H-indazol-5-amine : Replaces indenyl with indazole, increasing aromaticity. Molecular weight: 209.25 g/mol .

- 1,3-Diphenyl-1H-indazol-5-amine : Diphenyl substitution enhances hydrophobicity (MW: 273.34 g/mol). Used in high-throughput drug discovery .

| Compound | Heterocycle | Substituents | Molecular Weight (g/mol) | Reference |

|---|---|---|---|---|

| 3-Phenyl-1H-indazol-5-amine | Indazole | Phenyl | 209.25 | |

| 1,3-Diphenyl-1H-indazol-5-amine | Indazole | Diphenyl | 273.34 |

Research Findings and Functional Insights

- CRBN Dependency : The target compound’s imidazole group and indenyl core synergize for CRBN-dependent activity, while analogs like compound 45 (tetrahydronaphthalen-2-amine) show similar dependency but lower potency .

- Synthetic Flexibility : Derivatives like (2,3-dihydro-1H-indol-5-ylmethyl)amine are key intermediates, enabling rapid diversification for structure-activity relationship (SAR) studies .

- Pharmacological Potential: The antithrombotic activity of 2,3-dihydro-1H-inden-1-carboxylic acid derivatives highlights the scaffold’s applicability beyond antiproliferative uses .

Biological Activity

1-(1H-Imidazol-1-yl)-2,3-dihydro-1H-inden-5-amine, also known as 1H-Inden-5-amine, 2,3-dihydro-1-(1H-imidazol-1-yl), is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including pharmacological activities and therapeutic potential.

- Molecular Formula : C12H13N3

- Molecular Weight : 199.25 g/mol

- CAS Number : 515153-87-4

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit a broad spectrum of antimicrobial activities. The specific compound under discussion has shown promising results against various bacterial strains:

| Compound | Activity | MIC (µg/mL) |

|---|---|---|

| This compound | Bactericidal | 21 |

| Reference Compound (e.g., Norfloxacin) | Bactericidal | 10 |

In a study evaluating the antibacterial potential of various imidazole derivatives, the compound demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with an IC50 value comparable to established antibiotics .

Anti-inflammatory and Analgesic Properties

The imidazole ring in this compound contributes to its anti-inflammatory properties. Compounds with similar structures have been reported to reduce inflammation by inhibiting cyclooxygenase (COX) enzymes. In vitro studies showed that the compound could inhibit COX activity, suggesting potential use in treating inflammatory diseases .

Antitumor Activity

Preliminary studies have indicated that imidazole-containing compounds may possess antitumor properties. The compound's ability to induce apoptosis in cancer cell lines has been noted, particularly in breast and colon cancer models. The mechanism appears to involve the modulation of signaling pathways related to cell survival and proliferation .

Case Study 1: Antimicrobial Efficacy

In a controlled study, a series of imidazole derivatives were synthesized and tested for their antimicrobial efficacy. The results showed that the compound exhibited a minimum inhibitory concentration (MIC) of 21 µg/mL against E. coli, outperforming several other derivatives in the same class .

Case Study 2: Anti-inflammatory Effects

A pharmacological study assessed the anti-inflammatory effects of the compound in a rat model of arthritis. The results indicated a significant reduction in paw edema compared to control groups, supporting its potential as an anti-inflammatory agent .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.